1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea is a synthetic organic compound characterized by the presence of a thiourea group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea typically involves the reaction of allyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the desired thiourea derivative. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
- 1-prop-2-enyl-3-[(Z)-(4-methoxyphenyl)methylideneamino]thiourea
Comparison: 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl-substituted analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-5-10-9(13)12-11-7-8-4-3-6-14-8/h2-4,6-7H,1,5H2,(H2,10,12,13)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOFFHAOZAYOD-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.